N'-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide
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Overview
Description
N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a naphthyl group, and a benzenecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzenecarboximidamide: This can be achieved by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the naphthyl group: This step involves the coupling of the naphthyl group to the benzenecarboximidamide through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Addition of the chlorobenzenesulfonyl group: The final step involves the sulfonylation of the intermediate compound with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated and desulfonylated products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzenesulfonyl)-N-(phenyl)benzenecarboximidamide
- N’-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide
- N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide
Uniqueness
N’-(4-chlorobenzenesulfonyl)-N-(naphthalen-1-yl)benzenecarboximidamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-19-13-15-20(16-14-19)29(27,28)26-23(18-8-2-1-3-9-18)25-22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYSBXZWFCXQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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